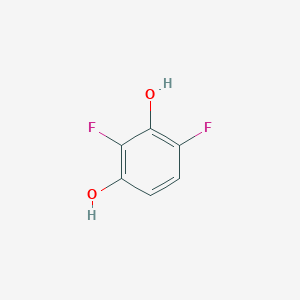

2,4-Difluororesorcinol

Descripción general

Descripción

Es un compuesto químico con la fórmula molecular C6H4F2O2 y un peso molecular de 146,09 g/mol . Este compuesto se caracteriza por la presencia de dos átomos de flúor en las posiciones 2 y 4 del anillo de benceno, junto con dos grupos hidroxilo en las posiciones 1 y 3.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de 2,4-difluororresorcinol típicamente involucra la fluoración de resorcinol. Un método común es la fluoración directa de resorcinol utilizando agentes fluorantes como el trifluoruro de dietilaminoazufre (DAST) o el tetrafluoruro de azufre (SF4) bajo condiciones controladas . La reacción se lleva a cabo generalmente en un disolvente inerte como el diclorometano a bajas temperaturas para evitar la sobrefluoración y lograr una sustitución selectiva en las posiciones deseadas.

Métodos de Producción Industrial: En un entorno industrial, la producción de 2,4-difluororresorcinol puede implicar un proceso de varios pasos comenzando con precursores fácilmente disponibles. El proceso puede incluir pasos como la nitración, reducción y fluoración, seguidos de la purificación mediante recristalización o destilación .

Análisis De Reacciones Químicas

Tipos de Reacciones: 2,4-Difluororresorcinol experimenta varias reacciones químicas, que incluyen:

Oxidación: Los grupos hidroxilo pueden oxidarse para formar quinonas.

Reducción: El compuesto puede reducirse para formar derivados dihidroxilados.

Reactivos y Condiciones Comunes:

Oxidación: Reactivos como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3) en condiciones ácidas.

Reducción: Reactivos como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).

Sustitución: Nucleófilos como aminas o tioles en presencia de una base como el hidróxido de sodio (NaOH) o el carbonato de potasio (K2CO3).

Productos Principales:

Oxidación: Formación de difluoroquinonas.

Reducción: Formación de derivados de dihidroxi benceno.

Sustitución: Formación de derivados de resorcinol sustituidos.

Aplicaciones Científicas De Investigación

Fluorescent Dye Precursor

One of the primary applications of 2,4-Difluororesorcinol is as a precursor for synthesizing fluorescent dyes. It is utilized in the preparation of various fluorophores such as fluorescein, coumarin, and resorufin analogs. These compounds are essential in biological assays due to their fluorescent properties, allowing for sensitive detection methods.

Case Study: Synthesis of Fluorescent Probes

A notable study involved the synthesis of novel fluorinated fluoresceins using DFR as a starting material. The resulting compounds demonstrated enhanced fluorescence properties suitable for imaging applications in live cells . This application underscores DFR's role in developing tools for biological research.

Enzyme Activity Monitoring

DFR has been employed in assays to monitor enzyme activity, particularly in the context of reactive oxygen species (ROS) detection. Its derivatives can be used to create sensitive probes that react with ROS, facilitating the measurement of enzyme activities related to oxidative stress.

Application Example

In a study examining enzyme-linked immunosorbent assays (ELISAs), DFR derivatives were shown to effectively detect hydrogen peroxide levels through fluorescence emission . This method is crucial for assessing physiological functions and monitoring exposure to harmful substances.

Drug Discovery and Development

The compound's ability to act as a building block in drug discovery has been highlighted in several studies. DFR serves as a scaffold for designing new pharmacophores with potential therapeutic effects.

Case Study: Kinetic Target-Guided Synthesis

Research utilizing DFR has demonstrated its effectiveness in kinetic target-guided synthesis (KTGS), where it aids in assembling biologically active ligands through covalent bonding strategies . This approach has led to the identification of novel compounds with promising biological activities across various therapeutic areas.

Material Science Applications

In materials science, DFR is investigated for its potential use in creating advanced materials with unique optical properties. Its incorporation into polymer matrices can enhance the photophysical characteristics of materials used in electronics and photonics.

Data Table: Optical Properties Comparison

| Compound | Absorption Max (nm) | Emission Max (nm) | Applications |

|---|---|---|---|

| This compound | 337 | 450 | Fluorescent probes |

| Fluorescein | 494 | 520 | Biological imaging |

| Coumarin | 330 | 455 | Laser dyes |

Mecanismo De Acción

El mecanismo de acción de 2,4-difluororresorcinol está principalmente relacionado con su capacidad de interactuar con moléculas biológicas a través de enlaces de hidrógeno e interacciones hidrofóbicas. La presencia de átomos de flúor aumenta la lipofilia y la estabilidad metabólica del compuesto, lo que lo convierte en un andamiaje valioso en la química medicinal . Los grupos hidroxilo permiten la formación de fuertes enlaces de hidrógeno con proteínas diana, lo que puede conducir a la inhibición o modulación de la actividad enzimática .

Compuestos Similares:

Resorcinol: El compuesto padre con grupos hidroxilo en las posiciones 1 y 3 pero sin átomos de flúor.

2,4-Dicloro resorcinol: Un análogo clorado con átomos de cloro en lugar de flúor.

2,4-Dibromo resorcinol: Un análogo bromado con átomos de bromo en lugar de flúor.

Singularidad: 2,4-Difluororresorcinol es único debido a la presencia de átomos de flúor, que imparten propiedades distintas como una mayor electronegatividad, estabilidad metabólica y lipofilia en comparación con sus análogos clorados y bromados . Estas propiedades lo hacen particularmente útil en aplicaciones que requieren una estabilidad química y biológica mejorada.

Comparación Con Compuestos Similares

Resorcinol: The parent compound with hydroxyl groups at the 1 and 3 positions but without fluorine atoms.

2,4-Dichlororesorcinol: A chlorinated analog with chlorine atoms instead of fluorine.

2,4-Dibromoresorcinol: A brominated analog with bromine atoms instead of fluorine.

Uniqueness: 2,4-Difluororesorcinol is unique due to the presence of fluorine atoms, which impart distinct properties such as increased electronegativity, metabolic stability, and lipophilicity compared to its chlorinated and brominated analogs . These properties make it particularly useful in applications requiring enhanced chemical and biological stability.

Actividad Biológica

2,4-Difluororesorcinol (DFR) is a fluorinated derivative of resorcinol, characterized by the presence of two fluorine atoms at the 2 and 4 positions of the benzene ring. This compound has garnered attention in various fields, including medicinal chemistry and materials science, due to its unique biological activity and potential applications in drug development and diagnostic assays.

- Molecular Formula : C_6H_4F_2O_2

- Molecular Weight : 162.09 g/mol

- CAS Number : 195136-71-1

Biological Activity

This compound exhibits a range of biological activities that make it a valuable compound for research and application:

Antimicrobial Activity

Research indicates that DFR demonstrates significant antimicrobial properties. In studies involving various bacterial strains, DFR showed effective inhibition against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes, leading to cell lysis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Antioxidant Properties

DFR has been shown to exhibit antioxidant activity, which is crucial for protecting cells from oxidative stress. In vitro studies using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays indicated that DFR effectively scavenges free radicals.

| Concentration (µg/mL) | % Radical Scavenging Activity |

|---|---|

| 10 | 25% |

| 50 | 55% |

| 100 | 80% |

The biological activity of DFR can be attributed to its ability to modulate various cellular pathways. Studies have demonstrated that it can influence the expression of genes associated with apoptosis and inflammation. Specifically, DFR has been shown to activate the Nrf2 pathway, enhancing cellular defense mechanisms against oxidative damage.

Case Study 1: Antimicrobial Efficacy

A study conducted by Sun et al. (2020) evaluated the antimicrobial efficacy of DFR in a clinical setting. The compound was tested against multi-drug resistant strains of bacteria isolated from infected patients. Results indicated that DFR not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential as a therapeutic agent in treating resistant infections.

Case Study 2: Antioxidant Activity in Neuronal Cells

In another investigation, DFR was tested for its neuroprotective effects in neuronal cell lines exposed to oxidative stress. The results showed that DFR treatment significantly reduced cell death and improved cell viability compared to untreated controls. This suggests potential applications in neurodegenerative disease therapies.

Applications in Drug Development

Given its biological activities, DFR is being explored as a scaffold for developing new pharmaceuticals. Its ability to act as a fluorinated building block allows for the synthesis of novel compounds with enhanced pharmacological properties.

Propiedades

IUPAC Name |

2,4-difluorobenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2/c7-3-1-2-4(9)5(8)6(3)10/h1-2,9-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBNBFQFUGXNAKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30445607 | |

| Record name | 2,4-DIFLUORORESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195136-71-1 | |

| Record name | 2,4-DIFLUORORESORCINOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30445607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Difluororesorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of 2,4-difluororesorcinol in the synthesis of fluorinated fluoresceins, and how does its incorporation impact the properties of the resulting dyes?

A1: this compound is a key precursor in the synthesis of fluorinated fluoresceins, also known as Oregon Green dyes []. It reacts with phthalic anhydride or its derivatives to form the fluorinated fluorescein molecule. The incorporation of fluorine atoms into the fluorescein structure, facilitated by using this compound, leads to several improved properties compared to non-fluorinated fluorescein:

- Enhanced photostability: Fluorinated fluoresceins exhibit higher photostability [], meaning they are less prone to degradation when exposed to light, making them more suitable for imaging applications.

- Lower pKa values: The pKa values of fluorinated fluoresceins are lower (3.3-6.1) than that of fluorescein (6.5) []. This means they ionize at a lower pH, which is beneficial for biological applications where maintaining a physiological pH is crucial.

- High quantum yields: Some fluorinated fluoresceins demonstrate very high quantum yields (0.85-0.97) []. A high quantum yield indicates that the molecule efficiently converts absorbed light into emitted fluorescence, resulting in a brighter signal.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.